Evidence Item 1: Ethyl Oxoacetate α-Ketoester Warhead vs. Unreactive N-Substituents in Closest Analogs
The target compound carries an ethyl oxoacetate (α-ketoester) group directly attached to the piperazine N-4 position. This motif contains two adjacent carbonyl groups (C(=O)C(=O)OEt), creating an electrophilic center capable of forming reversible or irreversible covalent adducts with nucleophilic amino acid side chains (Cys, Ser, Thr) in enzyme active sites [1]. In contrast, the four closest commercially available analogs each lack this reactive functionality: (1) tert-butyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine-1-carboxylate (CAS 929856-56-4) bears an N-Boc protecting group that is chemically inert under physiological conditions unless first deprotected with strong acid ; (2) 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS 929824-97-5) has a free secondary amine, which is nucleophilic rather than electrophilic; (3) the N-furan-2-yl-methanone analog contains a simple aryl ketone lacking the α-dicarbonyl reactivity; and (4) the N-methylsulfonyl analog is a fully substituted sulfonamide with no electrophilic carbonyl character. The presence of the α-ketoester in the target compound is documented by its SMILES notation (CCOC(=O)C(=O)N1CCN...) as verified in the ZINC and Chemsrc databases [2].
| Evidence Dimension | Presence of electrophilic α-ketoester warhead amenable to covalent target engagement |
|---|---|
| Target Compound Data | Ethyl oxoacetate group present (CCOC(=O)C(=O)-N-piperazine); two adjacent carbonyl carbons with electrophilic character |
| Comparator Or Baseline | N-Boc analog: unreactive carbamate; N-H analog: nucleophilic amine; N-furan-2-yl-methanone: non-electrophilic aryl ketone; N-methylsulfonyl: fully substituted sulfonamide, no carbonyl |
| Quantified Difference | Qualitative functional group presence/absence; no quantitative reactivity assay data available for these specific compounds |
| Conditions | Structural annotation from SMILES strings in ZINC and Chemsrc databases; α-ketoester reactivity class-level inference from oxalyl piperazine patent literature (US20220227737A1) and established medicinal chemistry precedent |
Why This Matters
For users conducting covalent inhibitor screening or requiring an electrophilic warhead for biochemical probe design, only the target compound provides the α-ketoester reactivity; all four closest analogs are functionally inert in this dimension and would fail to generate covalent adducts with target nucleophiles.
- [1] US Patent US20220227737A1. Novel oxalyl piperazines active against the hepatitis B virus (HBV). Establishes oxalyl (α-ketoester) piperazine as a covalent pharmacophore class. View Source
- [2] ZINC Database. Substance ZINC000095597015. SMILES: CCOC(=O)C(=O)N1CCN(S(=O)(=O)c2cccc3nonc23)CC1. Confirms ethyl oxoacetate connectivity to piperazine N. View Source
